molecular formula C7H7ClFN B14847021 2-(Chloromethyl)-4-fluoro-5-methylpyridine

2-(Chloromethyl)-4-fluoro-5-methylpyridine

Cat. No.: B14847021
M. Wt: 159.59 g/mol
InChI Key: NSDFGLCONKOPGW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoro-5-methylpyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at position 2, a fluorine atom at position 4, and a methyl (-CH3) group at position 4. This compound is of significant interest in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which facilitates further functionalization. Pyridine derivatives are widely utilized as intermediates in synthesizing bioactive molecules, and the presence of fluorine often enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-(chloromethyl)-4-fluoro-5-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,3H2,1H3

InChI Key

NSDFGLCONKOPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method includes the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. This facilitates the attack by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .

Industrial Production Methods: Industrial production of 2-(Chloromethyl)-4-fluoro-5-methylpyridine often involves large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can yield the corresponding alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include 2-(hydroxymethyl)-4-fluoro-5-methylpyridine, 2-(aminomethyl)-4-fluoro-5-methylpyridine, and 2-(thiomethyl)-4-fluoro-5-methylpyridine.

    Oxidation Reactions: Products include 2-(formyl)-4-fluoro-5-methylpyridine and 2-(carboxyl)-4-fluoro-5-methylpyridine.

    Reduction Reactions: Products include 2-(hydroxymethyl)-4-fluoro-5-methylpyridine and 2-(methyl)-4-fluoro-5-methylpyridine.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Physicochemical Properties

  • Reactivity : The chloromethyl group in the target compound increases electrophilicity, making it prone to nucleophilic substitution (e.g., with amines or thiols) compared to methyl or hydroxymethyl analogs .
  • Stability: Fluorine at position 4 enhances thermal and oxidative stability relative to non-fluorinated analogs. However, difluoromethyl groups (as in ’s compound) may introduce steric hindrance .
  • Solubility : Hydroxymethyl derivatives (e.g., ) exhibit higher water solubility due to hydrogen bonding, whereas chloromethyl groups reduce polarity .

Biological Activity

2-(Chloromethyl)-4-fluoro-5-methylpyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 2-(Chloromethyl)-4-fluoro-5-methylpyridine consists of a pyridine ring substituted with a chloromethyl group and a fluorine atom. The presence of these substituents influences its lipophilicity and biological interactions.

1. Antagonistic Activity

Research indicates that compounds similar to 2-(Chloromethyl)-4-fluoro-5-methylpyridine exhibit antagonistic properties at metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are implicated in various neurological disorders, including anxiety and depression. For instance, structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyridine ring can enhance binding affinity and functional potency at mGluR5, indicating therapeutic potential for psychiatric conditions .

2. Antimicrobial Properties

The compound's structural analogs have been evaluated for antibacterial activity. A study on chlorinated pyridines revealed that derivatives with similar structures possess significant activity against various bacterial strains, suggesting that 2-(Chloromethyl)-4-fluoro-5-methylpyridine may also exhibit antimicrobial properties .

Case Study 1: mGluR5 Antagonism

A study investigated a series of pyridine derivatives for their ability to inhibit mGluR5. The results demonstrated that compounds with a similar framework to 2-(Chloromethyl)-4-fluoro-5-methylpyridine showed high affinity and functional antagonism at mGluR5, with IC50 values indicating effective inhibition . The findings suggest that this compound could be a candidate for further development in treating neuropsychiatric disorders.

Case Study 2: Antibacterial Activity

In an evaluation of antibacterial properties, derivatives of chlorinated methylpyridines were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against strains like Staphylococcus aureus and Echerichia coli, highlighting the potential of compounds like 2-(Chloromethyl)-4-fluoro-5-methylpyridine as antimicrobial agents .

Data Table: Biological Activity Overview

Activity TypeCompoundTarget/OrganismIC50/Activity Level
mGluR5 Antagonism2-(Chloromethyl)-4-fluoro-5-methylpyridineRat brain (mGluR5)High affinity
AntibacterialChlorinated methylpyridinesStaphylococcus aureusSignificant inhibition zone
Echerichia coliSignificant inhibition zone

The biological activity of 2-(Chloromethyl)-4-fluoro-5-methylpyridine is likely mediated through its interaction with specific receptors or enzymes. For example, its role as an mGluR5 antagonist suggests a mechanism involving modulation of glutamate signaling pathways, which are crucial in various neurophysiological processes.

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